Dimethyldioctylammonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

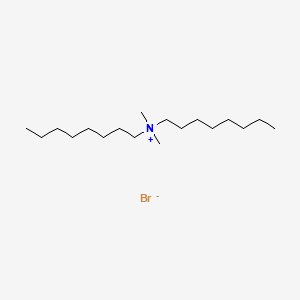

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl(dioctyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N.BrH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTVNWGLSRAOFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952627 | |

| Record name | N,N-Dimethyl-N-octyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3026-69-5 | |

| Record name | Dioctyldimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3026-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioctylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-octyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dimethyldioctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dimethyldioctylammonium (B10786854) bromide (DDOAB), a quaternary ammonium (B1175870) compound with significant potential in various scientific and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core chemical processes.

Introduction

Dimethyldioctylammonium bromide is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two octyl chains, imparts amphiphilic properties that make it a valuable compound in drug delivery systems, as an antimicrobial agent, and as a phase transfer catalyst. The precise synthesis and rigorous purification of DDOAB are critical to ensure its efficacy and safety in these applications. This guide details the prevalent synthesis methodologies, primarily based on the Menschutkin reaction, and discusses effective purification techniques.

Synthesis of this compound

The primary route for synthesizing this compound is through the quaternization of a tertiary or secondary amine with an appropriate alkylating agent. Two main pathways are presented below.

Pathway 1: Quaternization of N,N-Dimethyloctylamine

This method involves the reaction of N,N-dimethyloctylamine with 1-bromooctane. This is a direct and efficient approach to obtaining the desired product.

Caption: Synthesis of DDOAB via quaternization of a tertiary amine.

Pathway 2: Exhaustive Methylation of Dioctylamine (B52008)

An alternative pathway involves the exhaustive methylation of dioctylamine using a methylating agent such as methyl bromide. This reaction proceeds in a stepwise manner, first forming N-methyldioctylamine, which is then further methylated to the final quaternary ammonium salt.

Caption: Synthesis of DDOAB via exhaustive methylation of a secondary amine.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, adapted from established procedures for analogous quaternary ammonium salts.

Protocol 1: Synthesis from N-Methyl-N,N-dioctylamine and Methyl Bromide

This protocol is based on the general procedure for the quaternization of a tertiary amine.

Materials:

-

N-Methyl-N,N-dioctylamine

-

Methyl bromide

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N,N-dioctylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl bromide gas through the solution or add a pre-condensed solution of methyl bromide in diethyl ether.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

The formation of a white precipitate indicates the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Protocol 2: Synthesis from Dioctylamine and an Alkyl Bromide in a Solvent

This protocol describes the synthesis using a secondary amine and an alkyl bromide in a suitable solvent.

Materials:

-

Dioctylamine

-

1-Bromooctane

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Sodium bicarbonate (optional, as a weak base)

Procedure:

-

To a solution of dioctylamine in DMF or acetonitrile, add 1-bromooctane.

-

If desired, add a slight molar excess of sodium bicarbonate to neutralize any HBr formed.

-

Heat the reaction mixture at 60-80 °C with stirring for 24-72 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid. If not, remove the solvent under reduced pressure.

-

The crude product can then be purified as described in the following section.

Purification of this compound

Purification is a critical step to remove unreacted starting materials and byproducts.

Recrystallization

Recrystallization is a highly effective method for purifying solid DDOAB.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, isopropanol, or ethyl acetate).

-

Once fully dissolved, slowly add a solvent in which the product is poorly soluble (an anti-solvent), such as diethyl ether or hexane, until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a freezer to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold anti-solvent.

-

Dry the crystals under vacuum.

Caption: Workflow for the purification of DDOAB by recrystallization.

Column Chromatography

For smaller scales or when high purity is essential, column chromatography can be employed.

Procedure:

-

Prepare a slurry of silica (B1680970) gel or alumina (B75360) in a non-polar eluent (e.g., hexane).

-

Pour the slurry into a chromatography column to pack it.

-

Dissolve the crude DDOAB in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate (B1210297) gradient followed by a dichloromethane/methanol gradient).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and purification of this compound.

Table 1: Synthesis Parameters

| Parameter | Pathway 1 (Tertiary Amine) | Pathway 2 (Secondary Amine) |

| Primary Reactants | N-Methyl-N,N-dioctylamine, Methyl bromide | Dioctylamine, 1-Bromooctane |

| Solvent | Diethyl ether | DMF, Acetonitrile |

| Temperature | 0 °C to Room Temperature | 60-80 °C |

| Reaction Time | 24-48 hours | 24-72 hours |

| Typical Yield | > 90% (crude) | 80-95% (crude) |

Table 2: Purification Parameters

| Parameter | Recrystallization | Column Chromatography |

| Solvent System | Acetone/Diethyl Ether, Isopropanol/Hexane | Hexane/Ethyl Acetate, DCM/Methanol |

| Stationary Phase | N/A | Silica Gel, Alumina |

| Expected Purity | > 98% | > 99% |

| Typical Recovery | 70-90% | 50-80% |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3026-69-5 |

| Molecular Formula | C₁₈H₄₀BrN |

| Molecular Weight | 350.42 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% (commercially available) |

Dimethyldioctylammonium Bromide: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioctylammonium (B10786854) bromide (DODAB), a quaternary ammonium (B1175870) compound, is a versatile molecule with significant applications in various scientific and industrial fields. Its amphiphilic nature, arising from the presence of both hydrophobic alkyl chains and a hydrophilic cationic headgroup, underpins its utility as a surfactant, antimicrobial agent, and phase transfer catalyst. This technical guide provides an in-depth overview of its core chemical properties, structure, and known biological activities, with a focus on data relevant to research and development.

Core Chemical Properties and Structure

Dimethyldioctylammonium bromide is characterized by a central nitrogen atom quaternized with two methyl groups and two octyl chains, with a bromide counterion. This structure dictates its physicochemical properties and reactivity.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding its physical state at room temperature, with some sources describing it as a colorless to light yellow transparent liquid and others as a white to off-white sticky solid. This discrepancy may be due to impurities or the presence of different hydrated forms.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₄₀BrN | [1] |

| Molecular Weight | 350.43 g/mol | [1] |

| CAS Number | 3026-69-5 | [1] |

| Appearance | Colorless to light yellow transparent liquid OR White to off-white sticky solid | [2] |

| Melting Point | 60-68 °C | |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. |

Structural Information

The structural identifiers for this compound are provided below, offering standardized representations for this molecule.

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-N-octyloctan-1-aminium bromide |

| SMILES | CCCCCCCC--INVALID-LINK--(C)CCCCCCCC.[Br-] |

| InChI | InChI=1S/C18H40N.BrH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 |

Chemical Structure of this compound

References

The Core Mechanism of Dimethyldioctylammonium Bromide in Phase Transfer Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the action of dimethyldioctylammonium (B10786854) bromide (DDOAB) as a phase transfer catalyst (PTC). DDOAB, a quaternary ammonium (B1175870) salt, plays a crucial role in facilitating reactions between reactants located in immiscible phases, a common challenge in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the fundamental mechanisms, presents illustrative quantitative data from related systems, and offers detailed experimental protocols to guide researchers in the application of this versatile catalyst.

Core Principles of Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that enables or accelerates reactions between chemical species residing in different, immiscible phases (typically aqueous and organic). The catalyst, in this case, dimethyldioctylammonium bromide, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.

The effectiveness of a quaternary ammonium salt like DDOAB as a phase-transfer catalyst is influenced by several factors, including the structure of the cation and the nature of the counter-anion. The two long octyl chains in DDOAB impart significant lipophilicity to the cation, enabling it to be soluble in the organic phase, while the charged quaternary ammonium center allows it to interact with and transport anions from the aqueous phase.

Two primary mechanisms are widely accepted to describe the action of quaternary ammonium salts in phase transfer catalysis: the Starks extraction mechanism and the Makosza interfacial mechanism.

The Starks Extraction Mechanism

Proposed by Charles M. Starks, this mechanism involves the extraction of the aqueous-phase anion (Y⁻) into the organic phase by the quaternary ammonium cation (Q⁺). The resulting ion pair, [Q⁺Y⁻], is sufficiently soluble and reactive in the organic phase to react with the organic substrate (RX). The newly formed anion (X⁻) then pairs with the catalyst cation ([Q⁺X⁻]) and returns to the aqueous phase, where it exchanges with another reactant anion (Y⁻), thus completing the catalytic cycle.

The Solubility Profile of Dimethyldioctylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyldioctylammonium (B10786854) bromide (DODAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant with significant potential in various applications, including as a phase transfer catalyst, an antimicrobial agent, and a critical component in drug delivery systems.[1] Its efficacy in these roles is intrinsically linked to its solubility in organic solvents, which governs its formulation, processing, and interaction with other molecules. This technical guide provides a comprehensive overview of the solubility of dimethyldioctylammonium bromide in organic solvents, presenting available data, outlining detailed experimental protocols for solubility determination, and illustrating its functional mechanism in drug delivery.

Introduction

This compound, with the chemical formula C₁₈H₄₀BrN, is characterized by a positively charged nitrogen atom covalently bonded to two methyl groups and two octyl chains, with a bromide counter-ion.[2] This amphiphilic structure, possessing both a hydrophilic quaternary ammonium head and hydrophobic alkyl tails, dictates its behavior as a surfactant. Understanding its solubility is paramount for its application in pharmaceutical formulations, where it can be used to enhance the bioavailability of poorly soluble drugs and in the synthesis of nanoparticles for targeted drug delivery.[1] Despite its importance, precise quantitative solubility data for DODAB in a wide range of organic solvents is not extensively available in public literature. This guide consolidates the existing qualitative information and provides data for structurally similar compounds to offer a comparative perspective.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3026-69-5 | [1] |

| Molecular Formula | C₁₈H₄₀BrN | [2] |

| Molecular Weight | 350.42 g/mol | |

| Appearance | Colorless to light yellow transparent liquid or white to off-white solid | [1] |

| Purity | 79 - 81% (Assay by titration) | [1] |

Solubility of this compound

Comprehensive quantitative solubility data for this compound across a broad spectrum of organic solvents is scarce in peer-reviewed literature and chemical databases. The available information is largely qualitative.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Notes |

| Chloroform | Slightly soluble | Heating may be required. |

| Methanol | Slightly soluble |

Comparative Solubility of Structurally Similar Quaternary Ammonium Salts

To provide a more comprehensive understanding, the following table presents solubility data for quaternary ammonium salts with different alkyl chain lengths. This comparative data can offer insights into the expected solubility trends for this compound.

Table 2: Quantitative Solubility of Structurally Similar Dialkyldimethylammonium Bromides

| Compound | Solvent | Solubility | Temperature | Reference |

| Dimethyldioctadecylammonium bromide (C18) | Ethanol | ~33 mg/mL | Not specified | [3] |

| Dimethyldioctadecylammonium bromide (C18) | Dimethyl sulfoxide (B87167) (DMSO) | ~16 mg/mL | Not specified | [3] |

| Di-n-decyldimethylammonium Bromide (C10) | Ethanol | Soluble | Not specified | [4] |

| Di-n-decyldimethylammonium Bromide (C10) | Chloroform | Soluble | Not specified | [4] |

Note: The solubility of quaternary ammonium salts is influenced by factors such as the length of the alkyl chains, the nature of the counter-ion, and the temperature and polarity of the solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of this compound. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature water bath or incubator and agitate using a mechanical shaker or magnetic stirrer.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is advisable to use a syringe filter compatible with the organic solvent (e.g., PTFE).

-

-

Quantification:

-

The concentration of this compound in the saturated solution can be determined using various analytical techniques, such as gravimetric analysis or UV-Vis spectroscopy.

-

Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Accurately weigh a clean, dry container (e.g., a glass vial).

-

Transfer a precisely known volume or weight of the filtered, saturated solution into the pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, reweigh the container with the dried residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Vis Spectroscopy

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Take a precise volume of the filtered, saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.

Caption: Workflow for Solubility Determination.

Mechanism of Action in Drug Delivery

This compound's role as a surfactant is pivotal in enhancing the permeation of drug molecules across biological membranes. The following diagram illustrates this proposed mechanism.

Caption: DODAB-mediated Drug Permeation.

Conclusion

While precise, quantitative solubility data for this compound in a wide array of organic solvents remains an area requiring further investigation, this guide provides a foundational understanding for researchers and drug development professionals. The qualitative data, in conjunction with the comparative solubility of similar quaternary ammonium salts, offers valuable insights for solvent selection and formulation development. The detailed experimental protocols provided herein offer a robust framework for the in-house determination of solubility, enabling more precise and reproducible research. The illustrative diagrams of the experimental workflow and the proposed mechanism of action in drug delivery serve to clarify key concepts relevant to the practical application of this versatile cationic surfactant. Further research into the quantitative solubility of this compound will undoubtedly contribute to its expanded and optimized use in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyldioctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dimethyldioctylammonium bromide (DDOAB), a cationic surfactant with significant potential in pharmaceutical and research applications. While direct experimental data for DDOAB is limited, this document compiles available information, contextualizes it within the broader family of dialkyldimethylammonium bromide surfactants, and details the established experimental protocols for CMC determination.

Introduction to this compound

This compound (CAS No: 3026-69-5) is a quaternary ammonium (B1175870) compound characterized by a hydrophilic dimethylammonium head group and two hydrophobic octyl chains. This amphipathic structure allows it to self-assemble in aqueous solutions to form micelles, aggregates where the hydrophobic tails are sequestered from the water, and the hydrophilic heads form the outer surface. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a fundamental parameter that dictates the surfactant's behavior and application.

Due to its surfactant properties, DDOAB is utilized in various applications, including as an emulsifier, a component in the synthesis of nanoparticles, and a phase transfer catalyst. In the context of drug development, its ability to form micelles makes it a candidate for solubilizing poorly water-soluble drugs and for the development of novel drug delivery systems.

Critical Micelle Concentration Data

Direct and extensively verified experimental data for the CMC of this compound is not widely available in peer-reviewed literature. However, a reported value and data from homologous compounds provide valuable insight.

It is important to note that the CMC of a surfactant is influenced by various factors including temperature, pressure, and the presence of electrolytes or other solutes.

| Surfactant Name | Alkyl Chain Length | Reported CMC (mM) | Notes |

| This compound (DDOAB) | C8 | 19.8 | This value is reported in the literature, though the primary experimental source is not extensively detailed in the available search results. It is noted that dioctyl derivatives exhibit significantly higher CMCs compared to longer-chain analogs, indicating a reduced propensity for self-aggregation[1]. |

| Didodecyldimethylammonium bromide (DDAB) | C12 | 0.08 | This value was determined by surface tension measurements, with the absence of a minimum in the surface tension curve indicating high sample purity[2]. The literature reports a range of CMC values for DDAB between 0.05 and 0.15 mM[2]. |

| Dioctadecyldimethylammonium bromide (DODAB) | C18 | Not applicable | Double-chain ionic surfactants with long alkyl chains, like DODAB, are generally not soluble enough in water to form micelles and therefore do not have a traditional CMC. Instead, they typically self-assemble into bilayer structures like vesicles or lamellar phases[3]. |

The trend of decreasing CMC with increasing alkyl chain length is a well-established phenomenon for surfactants. The longer hydrophobic chains have a stronger driving force to be shielded from water, leading to micellization at lower concentrations. The significantly higher CMC of DDOAB compared to DDAB aligns with this principle.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a cationic surfactant like this compound. The underlying principle of these methods is to monitor a physical property of the surfactant solution that exhibits a distinct change at the onset of micelle formation.

Surface Tension Measurement

This is a classic and widely used method for CMC determination.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound are prepared with increasing concentrations.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: Below the CMC, the surface tension decreases linearly with the log of the concentration as surfactant monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant as the interface becomes saturated and additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the intersection of the two linear portions of the plot.

Workflow for CMC determination by surface tension measurement.

Conductivity Measurement

This method is suitable for ionic surfactants like DDOAB.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in deionized water. Aliquots of this stock solution are added to a known volume of deionized water to create a series of solutions with increasing concentrations.

-

Measurement: The electrical conductivity of each solution is measured using a conductivity meter at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. Below the CMC, the conductivity increases with concentration due to the presence of individual ions (dimethyldioctylammonium cations and bromide anions). Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the micelles, although charged, have a lower mobility than the individual ions, and the counterions become partially associated with the micelle. The CMC is determined from the intersection of these two linear segments.

Logical flow for conductivity-based CMC determination.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.

Methodology:

-

Solution and Probe Preparation: A series of this compound solutions are prepared. A small, constant amount of a hydrophobic fluorescent probe (e.g., pyrene) is added to each solution.

-

Measurement: The fluorescence emission spectrum of the probe is recorded for each surfactant concentration using a spectrofluorometer.

-

Data Analysis: The ratio of the intensity of two specific emission peaks (e.g., the first and third vibronic peaks of pyrene, I1/I3) is plotted against the surfactant concentration.

-

CMC Determination: In the aqueous environment below the CMC, the probe experiences a polar environment, resulting in a certain I1/I3 ratio. As micelles form, the hydrophobic probe partitions into the nonpolar micellar core. This change in the microenvironment causes a significant shift in the fluorescence spectrum, leading to a sharp change in the I1/I3 ratio. The CMC is determined from the midpoint of this transition in the plot.

Experimental workflow for fluorescence spectroscopy CMC determination.

Conclusion

While a definitive, experimentally validated critical micelle concentration for this compound remains to be extensively documented in readily available scientific literature, the existing data and the behavior of homologous surfactants provide a strong basis for its estimation and further investigation. The provided experimental protocols for surface tension, conductivity, and fluorescence spectroscopy offer robust and reliable methods for researchers to precisely determine the CMC of DDOAB in their specific experimental systems. A thorough understanding and accurate determination of the CMC are crucial for harnessing the full potential of this compound in drug development and other scientific applications.

References

Toxicological Profile and Safety Data for Dimethyldioctylammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for Dimethyldioctylammonium bromide (DDAB). The information is compiled from various safety data sheets and scientific studies to assist researchers, scientists, and drug development professionals in evaluating its safety for various applications.

Executive Summary

This compound (DDAB) is a quaternary ammonium (B1175870) compound with applications in various fields. Understanding its toxicological profile is crucial for its safe handling and use. This document summarizes the available data on its acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and local tolerance (skin and eye irritation/sensitization). All quantitative data are presented in structured tables, and detailed methodologies for key toxicological assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Acute Toxicity

DDAB exhibits moderate acute toxicity via the oral and intraperitoneal routes. It is classified as harmful if swallowed[1].

Table 1: Acute Toxicity Data for this compound

| Test | Species | Route of Administration | Value | Reference |

| LD50 | Pullets (Gallus gallus domesticus) | Oral | 458.00 mg/kg | [2][3] |

| LD50 | Mouse | Intraperitoneal | 800 mg/kg (10-day intermittent) | [4] |

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using a stepwise procedure with a small number of animals.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some mortality. Subsequent dosing depends on the survival or death of the animals in the previous step.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity

Studies on the genotoxicity of DDAB have yielded mixed results, suggesting it may not be mutagenic in bacterial systems but can induce DNA damage in eukaryotic cells at certain concentrations.

Table 2: Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Salmonella/microsome assay (Ames test) | S. typhimurium strains TA98, TA100, TA102 | With and without S9 mix | 0.001 - 110 µ g/plate | Negative | [4] |

| Single-Cell Gel Electrophoresis (SCGE) Assay | Primary rat hepatocytes | Not specified | ≥ 0.3 mg/L | Positive (DNA damage) | [4] |

| Micronucleus (MN) Assay | Peripheral human lymphocytes | Not specified | ≥ 1 mg/L | Positive | [4] |

| Micronucleus (MN) Assay | Vicia faba root tip cells | Not applicable | ≥ 1.0 mg/L | Positive | [4] |

Experimental Protocols

This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Tester Strains: Multiple strains are used to detect different types of mutations (e.g., TA98 for frameshift mutations, TA100 and TA102 for base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.

This assay detects damage to chromosomes or the mitotic apparatus.

-

Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.

-

Exposure: The cells are exposed to the test substance for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Scoring: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division) is scored in binucleated cells.

Also known as the comet assay, this method detects DNA strand breaks in individual cells.

-

Cell Preparation: A suspension of single cells (e.g., primary rat hepatocytes) is prepared.

-

Embedding: The cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the DNA as nucleoids.

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing fragments) migrates away from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Carcinogenicity

There is no evidence to suggest that this compound is a carcinogen. It is not listed as a probable, possible, or confirmed human carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA)[4][5][6].

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of DDAB are limited. However, data on related quaternary ammonium compounds, such as didecyldimethylammonium chloride (DDAC), suggest a lack of reproductive and developmental toxicity at relevant exposure levels. Some sources indicate that there is "some evidence" that human exposure to the material may result in developmental toxicity, but this is not well-substantiated in the available literature.

Local Tolerance: Skin and Eye Irritation/Sensitization

DDAB is a known skin and eye irritant and a skin sensitizer.

Table 3: Skin and Eye Irritation/Sensitization Data for this compound

| Endpoint | Test System | Result | Reference |

| Skin Irritation | Not specified | Causes skin irritation | [4][7][8][9] |

| Eye Irritation | Not specified | Causes serious eye irritation | [4][7][8][9] |

| Skin Sensitization (LLNA) | Murine model | EC3 value = 0.057% |

Experimental Protocol: Murine Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test Animals: Female mice of a recommended strain (e.g., CBA/J) are used.

-

Dose Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously. After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result. The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.

References

- 1. Cytotoxicity and molecular effects of biocidal disinfectants (quaternary ammonia, glutaraldehyde, poly(hexamethylene biguanide) hydrochloride PHMB) and their mixtures in vitro and in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into didecyl dimethyl ammonium bromide toxicity following acute exposure in pullets (Gallus gallusdomesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ethylhexadecyldimethylammonium bromide, a quaternary ammonium compound, controls inflammatory response through NRF2 pathway in a human immortalized keratinocyte cell line [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyldioctylammonium Bromide (CAS: 3026-69-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dimethyldioctylammonium bromide (DODAB), a quaternary ammonium (B1175870) compound with diverse applications in research and industry.

Core Physicochemical Properties

This compound is a quaternary ammonium salt characterized by two octyl chains and two methyl groups attached to a central nitrogen atom.[1][2] This structure gives it amphiphilic properties, making it an effective surfactant.[1][2][3] It typically appears as a white to off-white solid or a pale yellow paste.[2][4]

| Property | Value | Source(s) |

| CAS Number | 3026-69-5 | [4][5] |

| Molecular Formula | C18H40BrN | [2][4] |

| Molecular Weight | 350.42 g/mol | [2][4][6] |

| Exact Mass | 349.23441 Da | [4][6][7] |

| Appearance | White to light yellow powder/crystal or pale yellow paste | [2][4] |

| Melting Point | 60-68 °C | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[4] Soluble in organic solvents with limited solubility in water.[2] | [2][4] |

| Storage | Store at room temperature under an inert atmosphere. | [4] |

Safety and Toxicological Profile

DODAB is classified as an irritant.[5][7] Care should be taken when handling this compound as it can be toxic to aquatic life.[2]

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P332+P313, P362+P364 | [5][7] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 | [5][7] |

Full precautionary statement details can be found in the safety data sheet.[5]

Key Applications and Mechanisms of Action

DODAB is a versatile compound utilized across various industrial and research settings.[1][2] Its cationic nature allows it to interact with negatively charged surfaces, which is key to many of its applications.[2]

-

Surfactant and Emulsifying Agent : With strong surface activity, it effectively reduces the surface tension of aqueous solutions, making it useful in detergents, emulsifiers, and personal care products like shampoos.[1][3] It aids in the stabilization of oil-in-water mixtures.[1]

-

Antimicrobial Agent : It possesses antimicrobial properties, making it a valuable component in disinfectants, sanitizers, and preservatives.[1][2] Quaternary ammonium compounds like DODAB act by binding to and disrupting the phospholipid and protein structures of microbial cell membranes, which impairs permeability and leads to the leakage of cellular contents.[8]

-

Phase Transfer Catalyst : In organic synthesis, it facilitates reactions between reactants in different phases (e.g., organic and aqueous), which is crucial in the production of fine chemicals and pharmaceuticals.[1]

-

Drug Delivery and Gene Transfection : Its ability to form vesicles and micelles makes it useful in drug delivery systems.[2] Cationic liposomes prepared from similar compounds (like DDAB) are used as DNA carrier systems for gene transfection.[9]

-

Corrosion Inhibitor : It is employed in industrial applications to protect metals from oxidation, particularly in the oil and gas sector.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3026-69-5: Dioctyldimethylammonium bromide [cymitquimica.com]

- 3. Dimethyldioctylammonium bromide_TargetMol [targetmol.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. cpachem.com [cpachem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | C18H40BrN | CID 76408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Nomenclature of a Key Cationic Surfactant: A Guide to Dimethyldioctylammonium Bromide

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the synonyms, properties, and scientific context of Dimethyldioctylammonium bromide, a cationic surfactant with diverse applications.

This compound is a quaternary ammonium (B1175870) compound that finds utility across various scientific and industrial domains, including as a surfactant, antimicrobial agent, and phase transfer catalyst.[1][2] However, a significant point of confusion often arises in scientific literature due to its close relation to a similar, more extensively researched compound: Dimethyldioctadecylammonium (B77308) bromide. This guide aims to clarify the nomenclature for this compound, present its known identifiers, and highlight the current landscape of available research.

Synonyms and Chemical Identifiers

Precise communication in scientific research hinges on the correct use of chemical names and identifiers. The following table summarizes the key synonyms and identifiers for this compound, ensuring accurate referencing in publications and experimental records.

| Identifier Type | Value |

| IUPAC Name | dimethyl(dioctyl)azanium;bromide |

| CAS Number | 3026-69-5 |

| Molecular Formula | C18H40BrN |

| Alternative Names | Dioctyldimethylammonium bromide |

| N,N-Dimethyl-N-octyloctan-1-aminium bromide | |

| EINECS Number | 221-189-8 |

Distinguishing from Dimethyldioctadecylammonium Bromide (DODAB/DDAB)

A critical point of clarification for researchers is the distinction between this compound and Dimethyldioctadecylammonium bromide. The latter, often abbreviated as DODAB or DDAB, possesses longer alkyl chains (C18) and is the subject of a significantly larger body of scientific literature, particularly in the fields of liposome (B1194612) formulation, gene delivery, and as an immunological adjuvant.[3][4][5][6][7][8]

Key Differences:

| Feature | This compound | Dimethyldioctadecylammonium bromide |

| Alkyl Chain Length | C8 | C18 |

| CAS Number | 3026-69-5 | 3700-67-2 |

| Molecular Formula | C18H40BrN | C38H80BrN |

The prevalence of research on Dimethyldioctadecylammonium bromide means that a general search for similar terms often leads to information about this C18 analogue. Researchers specifically interested in the C8 version, this compound, must exercise diligence in verifying the CAS number and molecular formula in cited literature.

Current Research Landscape for this compound

While this compound is recognized for its surfactant and antimicrobial properties, publicly accessible, in-depth experimental studies detailing specific protocols, quantitative data, or its involvement in cellular signaling pathways are limited in the current body of scientific literature.[1][2] Its applications are often described in broader terms, such as its use in the synthesis of nanoparticles and as a phase transfer catalyst.

For professionals seeking detailed experimental methodologies and biological pathway information, the existing literature on the more extensively studied Dimethyldioctadecylammonium bromide may offer valuable comparative insights, with the crucial caveat that the differing alkyl chain length will influence physicochemical and biological properties.

Logical Relationship of Chemical Identification

To visually represent the process of accurate chemical identification and the potential for confusion, the following logical workflow is provided.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of antigens with dimethyldioctadecylammonium bromide, a chemically defined biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Gold Nanoparticles using Dimethyldioctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry. These characteristics make them ideal candidates for a wide range of applications, including drug delivery, biomedical imaging, and diagnostics. The stability and functionality of AuNPs are largely determined by the capping agents used during their synthesis. Cationic surfactants, such as quaternary ammonium (B1175870) compounds, are of particular interest as they can form a stabilizing bilayer on the nanoparticle surface, imparting a positive charge that facilitates interaction with negatively charged biological molecules like DNA and RNA.

This document provides a detailed protocol for the synthesis of gold nanoparticles using Dimethyldioctylammonium bromide (DODAB) as a stabilizing agent. It is important to note that while extensive literature exists for the use of the closely related surfactant, Didodecyldimethylammonium bromide (DDAB), specific protocols for DODAB in AuNP synthesis are not as prevalent. This protocol is therefore adapted from established methods for DDAB. The primary structural difference between DODAB and DDAB lies in the length of their hydrophobic alkyl chains (C8 for DODAB vs. C12 for DDAB). This difference may influence the packing density of the surfactant on the nanoparticle surface, potentially affecting the final size, stability, and in-vitro/in-vivo behavior of the AuNPs. Researchers should consider this adaptation when interpreting their results.

Experimental Protocol

This protocol details a single-phase aqueous method for the synthesis of DODAB-stabilized gold nanoparticles. The method involves the reduction of a gold salt precursor in the presence of DODAB, which acts as a capping and stabilizing agent.

1. Materials and Reagents

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (DODAB)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ultrapure water (18.2 MΩ·cm)

2. Equipment

-

Glass vials or flasks

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Spectrophotometer (for UV-Vis analysis)

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

-

Centrifuge

3. Synthesis Procedure

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of HAuCl₄ in ultrapure water.

-

Prepare a 100 mM stock solution of DODAB in ultrapure water. This may require gentle heating and sonication to fully dissolve.

-

Prepare a fresh 100 mM stock solution of NaBH₄ in ice-cold ultrapure water immediately before use.

-

-

Nanoparticle Synthesis:

-

In a clean glass vial, add 9.5 mL of ultrapure water.

-

Add 100 µL of the 10 mM HAuCl₄ stock solution to the vial while stirring. The solution should be a pale yellow color.

-

Add 200 µL of the 100 mM DODAB stock solution to the vial. Continue stirring for 30 minutes to ensure adequate mixing.

-

Rapidly inject 200 µL of the freshly prepared, ice-cold 100 mM NaBH₄ solution into the vial under vigorous stirring.

-

A rapid color change from pale yellow to a ruby red or wine-red color should be observed, indicating the formation of gold nanoparticles.

-

Allow the reaction to proceed for at least 2 hours with continuous stirring to ensure the completion of the reaction and stabilization of the nanoparticles.

-

-

Purification:

-

Transfer the synthesized AuNP solution to centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes). The exact parameters may need to be optimized based on the resulting nanoparticle size.

-

Carefully remove the supernatant, which contains unreacted reagents and excess DODAB.

-

Re-disperse the nanoparticle pellet in ultrapure water. Sonication may be used to aid in re-dispersion.

-

Repeat the centrifugation and re-dispersion steps at least two more times to ensure the removal of impurities.

-

-

Characterization:

-

UV-Vis Spectroscopy: Record the absorbance spectrum of the purified AuNP solution from 400 nm to 700 nm. The characteristic Surface Plasmon Resonance (SPR) peak for spherical gold nanoparticles should be observed between 520 nm and 540 nm.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles to assess their size distribution and surface charge.

-

Transmission Electron Microscopy (TEM): Obtain TEM images to visualize the morphology, size, and aggregation state of the synthesized nanoparticles.

-

Data Presentation

The following tables summarize typical quantitative data obtained for gold nanoparticles synthesized with the analogous surfactant, Didodecyldimethylammonium bromide (DDAB). These values can serve as a benchmark for researchers using this adapted protocol with DODAB.

Note: The use of DODAB, with its shorter C8 alkyl chains compared to DDAB's C12 chains, may result in a less compact surfactant bilayer on the nanoparticle surface. This could potentially lead to smaller nanoparticle sizes, a different surface charge, and altered stability.

Table 1: Typical Synthesis Parameters for DDAB-Stabilized Gold Nanoparticles

| Parameter | Value | Reference |

| HAuCl₄ Concentration | 0.1 mM | [1] |

| DDAB Concentration | 2.0 mM | [1] |

| NaBH₄ Concentration | 2.0 mM | [1] |

| Reaction Temperature | Room Temperature | [1] |

Table 2: Characterization Data for DDAB-Stabilized Gold Nanoparticles

| Parameter | Typical Value | Technique | Reference |

| Hydrodynamic Diameter | 10 - 30 nm | DLS | [1] |

| Polydispersity Index (PDI) | < 0.3 | DLS | [1] |

| Zeta Potential | +30 to +50 mV | DLS | [1] |

| SPR Peak (λmax) | 525 - 535 nm | UV-Vis | [1] |

| Core Diameter | 5 - 20 nm | TEM | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for DODAB-stabilized gold nanoparticle synthesis.

Proposed Mechanism of DODAB Stabilization

Caption: DODAB stabilization of a gold nanoparticle via bilayer formation.

References

Application Notes and Protocols for Dimethyldioctylammonium Bromide in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctylammonium bromide (DDOAB) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst (PTC).[1] Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, such as an aqueous phase containing a nucleophile and an organic phase containing an electrophilic substrate.[2] DDOAB, with its lipophilic octyl chains and cationic ammonium center, efficiently transports nucleophilic anions from the aqueous phase into the organic phase, where they can readily react with the organic substrate.[1] This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, faster reaction rates, and often leads to higher yields and purities of the desired products.[3][4]

These application notes provide a comprehensive overview of the use of DDOAB as a phase transfer catalyst in nucleophilic substitution reactions, including quantitative data on its performance and detailed experimental protocols.

Data Presentation: Performance of DDOAB in Nucleophilic Substitution Reactions

The following table summarizes the performance of this compound (DDOAB) as a phase transfer catalyst in various nucleophilic substitution reactions. The data highlights the catalyst's efficiency in promoting C-alkylation and N-alkylation with excellent isolated yields under mild conditions.

| Electrophile (Substrate) | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Alkyl Halide (Generic) | Cyanide (CN⁻) | Alkyl Cyanide | Mild temperature and mixing | Excellent | [1] |

| Alkyl Halide (Generic) | Azide (B81097) (N₃⁻) | Alkyl Azide | Mild temperature and mixing | Excellent | [1] |

| Alkyl Halide (Generic) | Phenoxide (ArO⁻) | Alkyl Aryl Ether | Mild temperature and mixing | Excellent | [1] |

| Alkyl Halide (Generic) | Amine (R₂NH) | Substituted Amine | Mild temperature and mixing | Excellent | [1] |

Note: The term "Excellent" is used as reported in the source abstract. Specific numerical data from the full text was not available in the provided search results.

Experimental Protocols

The following are detailed protocols for performing nucleophilic substitution reactions using this compound as a phase transfer catalyst.

Protocol 1: General Procedure for Liquid-Liquid Phase Transfer Catalyzed Nucleophilic Substitution (e.g., Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ethers from an alkyl halide and a phenol (B47542) or alcohol.

Materials:

-

Alkyl halide (e.g., 1-bromobutane)

-

Phenol or alcohol (e.g., phenol)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

This compound (DDOAB)

-

Toluene or other suitable organic solvent

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol or alcohol (1.0 equivalent) and this compound (1-5 mol%) in the chosen organic solvent (e.g., toluene).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 50% w/v NaOH).

-

Reaction Initiation: Add the aqueous base solution to the vigorously stirred organic phase.

-

Addition of Electrophile: Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously for the required time (typically 2-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer.

-

Extraction: Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.

Protocol 2: General Procedure for Solid-Liquid Phase Transfer Catalyzed Nucleophilic Substitution (e.g., Synthesis of Alkyl Azides)

This protocol is suitable for reactions where the nucleophile is a solid salt.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

Sodium azide (NaN₃)

-

This compound (DDOAB)

-

Anhydrous organic solvent (e.g., acetonitrile (B52724) or toluene)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the finely powdered sodium azide (1.5 equivalents) in the anhydrous organic solvent.

-

Addition of Catalyst and Substrate: Add this compound (1-5 mol%) followed by the alkyl halide (1.0 equivalent) to the suspension.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 70-90 °C). Monitor the reaction progress by TLC or GC. The reaction time can vary from 4 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Washing: Wash the filter cake with a small amount of the organic solvent.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of phase transfer catalysis and a general experimental workflow.

Caption: Catalytic cycle of DDOAB in a nucleophilic substitution.

Caption: A typical workflow for a DDOAB-catalyzed reaction.

References

Application Notes and Protocols for Dimethyldioctylammonium Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioctylammonium bromide (DODAB) is a versatile quaternary ammonium (B1175870) salt that finds significant application in various aspects of organic synthesis. Its amphiphilic nature, arising from the presence of a hydrophilic quaternary ammonium head group and two lipophilic octyl chains, allows it to function effectively as a phase transfer catalyst and a templating agent in the synthesis of nanomaterials. These properties make it a valuable tool for enhancing reaction rates, improving yields, and controlling the morphology of synthesized materials.

Application 1: Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC) that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] The catalytic cycle involves the DODAB cation forming an ion pair with the reactant anion from the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where the anion can react with the organic substrate. This process overcomes the insolubility of reactants in different phases, leading to faster and more efficient reactions under milder conditions.

Application Notes: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that can be significantly enhanced by phase transfer catalysis.[2][3] In this reaction, an alkoxide reacts with a primary alkyl halide to form an ether. The use of DODAB allows the reaction to be carried out in a two-phase system (e.g., aqueous NaOH and an organic solvent), avoiding the need for anhydrous conditions and strong, hazardous bases like sodium hydride.

Experimental Protocol: Williamson Ether Synthesis of 4-Ethylphenyl Ethyl Ether

This protocol is a representative example adapted from procedures using other quaternary ammonium salts as phase transfer catalysts.[4]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol (B45693) (1.22 g, 10 mmol), 1-bromoethane (1.31 g, 12 mmol), and toluene (B28343) (20 mL).

-

Catalyst Addition: Add this compound (0.35 g, 1 mmol, 10 mol%).

-

Reaction Initiation: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (B78521) (5 mL).

-

Reaction Conditions: Heat the mixture to 70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Ethylphenol | 1-Bromoethane | DODAB (10 mol%) | Toluene/H₂O | 70 | 5 | ~90 (expected) |

| Phenol | 1-Bromobutane | TBAB (5 mol%) | Toluene/H₂O | 80 | 6 | 92 |

| 2-Naphthol | Benzyl Bromide | Aliquat 336 (5 mol%) | Dichloromethane/H₂O | 40 | 8 | 95 |

Table 1: Representative data for Williamson ether synthesis under phase transfer catalysis conditions. Data for TBAB (Tetrabutylammonium bromide) and Aliquat 336 are included for comparison.

Application 2: Template in Nanoparticle Synthesis

DODAB and its long-chain analogs are widely used as templating or structure-directing agents in the synthesis of nanoparticles.[5] In aqueous solutions, these amphiphilic molecules can self-assemble into various structures, such as micelles or vesicles, which can serve as templates for the formation of nanoparticles with controlled size and shape. The cationic head group of DODAB can interact with anionic precursors, guiding their assembly and subsequent conversion into the desired nanomaterial.[5][6]

Application Notes: Synthesis of Gold Nanoparticles

DODAB can be used to synthesize stable, hydrophilic gold nanoparticles (AuNPs).[4][5] The DODAB molecules form a bilayer structure on the surface of the gold nanoparticles, providing colloidal stability and a positively charged surface. This positive charge can be utilized for further functionalization, for example, through layer-by-layer assembly with anionic polymers.

Experimental Protocol: Synthesis of DODAB-Stabilized Gold Nanoparticles

This protocol is adapted from the synthesis of didodecyldimethylammonium (B1216837) bromide (DDAB)-protected gold nanoparticles.[4][5]

-

Preparation of DODAB solution: Prepare a 1.0 mM aqueous solution of this compound.

-

Addition of Gold Precursor: To 100 mL of the stirred DODAB solution, add 1.0 mL of a 10 mM aqueous solution of HAuCl₄.

-

Reduction: While stirring vigorously, rapidly inject 1.0 mL of a freshly prepared, ice-cold 0.1 M aqueous solution of NaBH₄.

-

Formation of Nanoparticles: The solution should immediately change color to reddish-brown, indicating the formation of gold nanoparticles. Continue stirring for at least 2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.

-

Purification: The resulting nanoparticle dispersion can be purified by centrifugation and redispersion in deionized water to remove excess reactants.

| Surfactant | Precursor | Reducing Agent | Surfactant Conc. (mM) | Nanoparticle Size (nm) |

| DODAB | HAuCl₄ | NaBH₄ | 1.0 | 5-10 (expected) |

| DDAB | HAuCl₄ | NaBH₄ | 1.0 | 5-15 |

| CTAB | HAuCl₄ | Ascorbic Acid/AgNO₃ | 100 | Varies (nanorods) |

Table 2: Parameters for the synthesis of gold nanoparticles using different quaternary ammonium surfactants. DDAB (Didodecyldimethylammonium bromide) and CTAB (Cetyltrimethylammonium bromide) are included for comparison.

Application Notes: Synthesis of Mesoporous Silica Nanoparticles

DODAB can be used as a co-surfactant with other templating agents, such as cetyltrimethylammonium bromide (CTAB), to synthesize multilamellar mesoporous silica nanoparticles.[6][7] The ratio of the co-surfactants can be varied to control the number of layers and the morphology of the resulting nanoparticles. These materials have potential applications in drug delivery and catalysis.

Experimental Protocol: Synthesis of Multilamellar Mesoporous Silica Nanoparticles

This protocol is based on the use of DDAB as a co-surfactant.[6]

-

Surfactant Solution: In a flask, dissolve CTAB (e.g., 0.2 g) and DODAB (e.g., 0.15 g) in deionized water (100 mL) with stirring at 80°C.

-

Base Addition: Add 2.0 M NaOH solution (0.7 mL) to the surfactant solution and continue stirring for 30 minutes.

-

Silica Precursor Addition: Add tetraethyl orthosilicate (B98303) (TEOS) (1.0 mL) dropwise to the solution.

-

Reaction: Continue stirring at 80°C for 2 hours.

-

Purification: Collect the solid product by filtration or centrifugation, wash with deionized water and ethanol, and dry in an oven.

-

Template Removal: The surfactant template can be removed by calcination or solvent extraction to obtain the mesoporous silica nanoparticles.

References

Application Note: Utilizing Dimethyldioctylammonium Bromide as an Ion-Pairing Reagent in Reverse-Phase HPLC for the Analysis of Acidic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors. However, the analysis of highly polar or ionic compounds, such as acidic drugs, organic acids, and sulfonated compounds, can be challenging due to their poor retention on nonpolar stationary phases. Ion-pairing chromatography offers a robust solution to this challenge by introducing an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thereby enhancing its retention on the reversed-phase column.

Dimethyldioctylammonium (B10786854) bromide is a quaternary ammonium (B1175870) salt that can be effectively employed as a cationic ion-pairing reagent for the analysis of acidic analytes. The two octyl chains provide significant hydrophobicity to the ion pair, leading to strong retention on C8 or C18 columns. This application note provides a detailed overview and protocol for the use of dimethyldioctylammonium bromide in RP-HPLC.

Principle of Ion-Pairing Chromatography with this compound

In a typical RP-HPLC setup for the analysis of acidic compounds, the mobile phase is buffered to a pH where the analytes are ionized (negatively charged). The dimethyldioctylammonium cation from the ion-pairing reagent then interacts with the anionic analyte to form a neutral, hydrophobic ion pair. This ion pair has a greater affinity for the nonpolar stationary phase, resulting in increased retention time and improved separation from other components in the sample matrix. The concentration of the ion-pairing reagent and the organic modifier in the mobile phase are critical parameters that can be adjusted to optimize the separation.

Caption: Mechanism of ion-pairing chromatography.

Applications

This compound is particularly useful for the analysis of various classes of acidic compounds, including:

-

Acidic Pharmaceuticals: Such as non-steroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics.

-

Organic Acids: Including those found in food and beverage products, as well as industrial process samples.

-

Sulfonated Compounds: Dyes, surfactants, and pharmaceutical intermediates.

-

Acidic Herbicides and Pesticides: For environmental monitoring and food safety applications.

Experimental Protocols

Materials and Reagents

-

This compound (CAS No: 3026-69-5)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Monobasic sodium phosphate (B84403) or other suitable buffer salt

-

Phosphoric acid or sodium hydroxide (B78521) for pH adjustment

-

High-purity water (18.2 MΩ·cm)

-

Analytical standards of the target acidic analytes

-

Samples for analysis

Instrumentation and Columns

-

A reliable HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

A C18 or C8 reversed-phase column. A typical column dimension would be 4.6 mm x 150 mm with 5 µm particle size.

Preparation of Mobile Phase

-

Aqueous Component (Buffer with Ion-Pairing Reagent):

-

Prepare a buffer solution of the desired concentration (e.g., 20 mM sodium phosphate).

-

Dissolve the required amount of this compound in the buffer to achieve the desired concentration (typically in the range of 5-20 mM).

-

Adjust the pH of the solution to a value where the acidic analyte is fully ionized (typically 1.5 to 2 pH units above the pKa of the analyte). For many carboxylic acids, a pH of 6.5-7.5 is suitable.

-

Filter the aqueous mobile phase component through a 0.45 µm membrane filter.

-

-

Organic Component:

-

Use HPLC-grade acetonitrile or methanol.

-

Filter the organic solvent through a 0.45 µm membrane filter.

-

-

Mobile Phase Composition:

-

The final mobile phase is a mixture of the aqueous and organic components. The exact ratio will depend on the specific application and needs to be optimized to achieve the desired retention and resolution. A good starting point is often a 60:40 or 50:50 (v/v) mixture of the aqueous and organic phases for isocratic elution. Gradient elution can also be employed for complex mixtures.

-

Standard and Sample Preparation

-

Standard Stock Solution:

-